N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide
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Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C18H17FN2O3 and its molecular weight is 328.343. The purity is usually 95%.
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Scientific Research Applications
Organocatalytic Asymmetric Synthesis
The dibenzo[b,f][1,4]oxazepine scaffold, similar to the one in the specified compound, plays a crucial role in medicinal chemistry due to its presence in pharmacophores. An example of its application includes the organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, leading to the formation of various seven-member cyclic amines. These compounds contain chiral tetrasubstituted C‒F stereocenters, showcasing the scaffold's versatility in synthesizing enantioselective compounds with potential therapeutic value (Li, Lin, & Du, 2019).
Development of Novel Heterocycles
The dibenzo[b,f][1,4]oxazepine scaffold is integral to the synthesis of novel heterocyclic compounds. For instance, dimethyl 3-(2-bromophenyl)dibenzo[b,f]pyrrolo[1,2-d][1, 4]oxazepine-1,2-dicarboxylate and its derivatives undergo intramolecular cyclization to form complex oxazapolyheterocycles. These compounds, featuring six fused rings, have been investigated for their unique photophysical properties, demonstrating the scaffold's potential in developing materials with specific optical characteristics (Petrovskii et al., 2017).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-18(2)10-24-15-7-6-13(9-14(15)21-17(18)23)20-16(22)11-4-3-5-12(19)8-11/h3-9H,10H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRDYGRZEJWPII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)NC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.